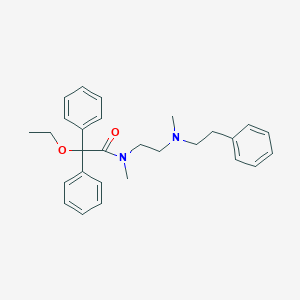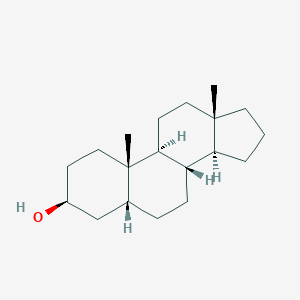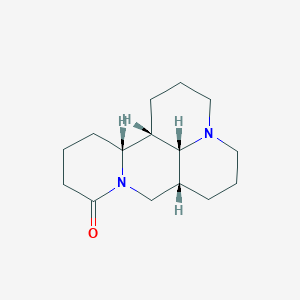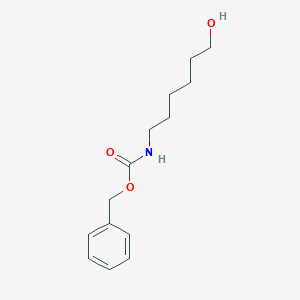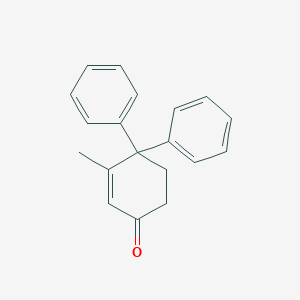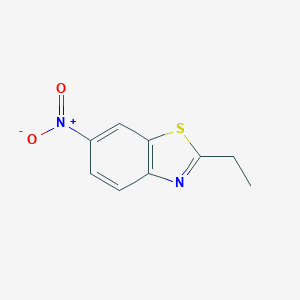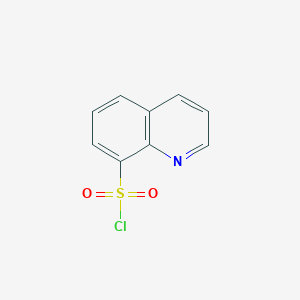![molecular formula C15H14O B092849 1-Methoxy-3-[(E)-2-phenylethenyl]benzene CAS No. 15638-11-6](/img/structure/B92849.png)
1-Methoxy-3-[(E)-2-phenylethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-[(E)-2-phenylethenyl]benzene, also known as eugenol, is a naturally occurring compound found in various plants such as cloves, nutmeg, and cinnamon. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is complex and varies depending on the biological activity being studied. Eugenol's antimicrobial activity is thought to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cell components. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Eugenol's antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit oxidative stress. Finally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene's anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemische Und Physiologische Effekte
Eugenol has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways, the inhibition of enzyme activity, and the regulation of gene expression. It has also been shown to possess analgesic properties and has been used in the treatment of various pain-related disorders. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess sedative and anxiolytic properties, which makes it a potential candidate for the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its availability and low cost. It is also relatively easy to synthesize, which makes it a popular compound for laboratory experiments. However, one of the limitations of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has a strong odor, which can make it difficult to work with in large quantities.
Zukünftige Richtungen
There are several future directions for 1-Methoxy-3-[(E)-2-phenylethenyl]benzene research, including the development of new synthetic methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential as a natural preservative. Additionally, the use of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene in nanotechnology and drug delivery systems is an area of growing interest. Overall, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is a promising compound with a wide range of potential applications in various fields.
Synthesemethoden
Eugenol can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common method for synthesizing 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is through the isomerization of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate. This process involves the reaction of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate with an acid catalyst, which results in the formation of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene.
Wissenschaftliche Forschungsanwendungen
Eugenol has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been shown to exhibit potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Eugenol also possesses anti-inflammatory properties and has been used in the treatment of various inflammatory disorders, such as arthritis and asthma. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
15638-11-6 |
|---|---|
Produktname |
1-Methoxy-3-[(E)-2-phenylethenyl]benzene |
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-methoxy-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
InChI-Schlüssel |
LZINUFCUTQOYOO-ZHACJKMWSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



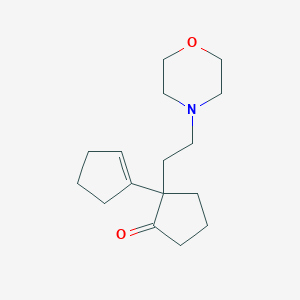
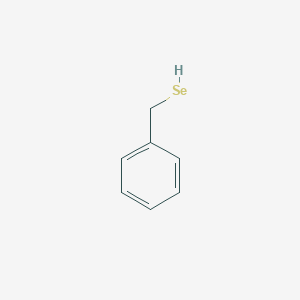
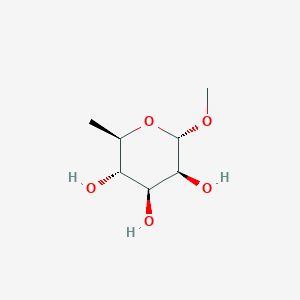
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)
